N-(4-bromo-3-methylphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
Description
N-(4-bromo-3-methylphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-bromo-3-methylphenyl aromatic group and a 3-methoxy-1-methylpyrazole carbonyl moiety. The bromine atom on the phenyl ring and the methoxy-methylpyrazole group are critical pharmacophores, likely influencing target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O3/c1-12-10-14(4-5-16(12)20)21-17(25)13-6-8-24(9-7-13)19(26)15-11-23(2)22-18(15)27-3/h4-5,10-11,13H,6-9H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBYDHBXHVWPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure is characterized by the following components:
- A piperidine ring.
- A carboxamide functional group.
- A brominated phenyl moiety.
- A methoxy-substituted pyrazole.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, particularly its anticancer properties. Below are key findings from various research efforts:
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- Research indicates that compounds containing the pyrazole scaffold exhibit significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. For instance, similar pyrazole derivatives have shown IC50 values in the low micromolar range against these cell types .
- Mechanism of Action :
- Case Studies :
Additional Biological Activities
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Utilizing bromoacetone and hydrazine derivatives.
- Piperidine Formation : Through cyclization reactions involving appropriate amines.
- Final Coupling Reaction : To introduce the carboxamide functionality.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperidine-4-carboxamide derivatives reported in the literature. Below, we analyze key similarities and differences in substituents, biological targets, and synthetic yields.
Substituent Variations on the Aromatic and Heterocyclic Moieties
Table 1: Impact of Aromatic/Heterocyclic Substituents on Activity
Key Observations :
Key Observations :
Table 3: Therapeutic Targets of Piperidine-4-carboxamide Derivatives
Key Observations :
- The target compound’s bromophenyl group may align with antiviral or enzyme inhibition applications, as seen in HCV and 8-Oxo inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-bromo-3-methylphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step coupling reactions. A key step involves condensing 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride with a piperidine-4-carboxamide intermediate, followed by coupling to the 4-bromo-3-methylphenyl group. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while ethanol/methanol improve solubility for intermediates .
- Catalysts : Triethylamine or DMAP accelerates acylation reactions .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., chloride formation) to prevent side reactions .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >85% purity. Microwave-assisted synthesis may reduce reaction time for analogous pyrazole derivatives .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to pyrazole (δ 3.8–4.2 ppm for methoxy), piperidine (δ 2.5–3.5 ppm for carboxamide), and aryl protons (δ 7.2–7.8 ppm for bromophenyl) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography : Resolve piperidine ring conformation and dihedral angles between pyrazole and aryl groups. Crystallize in ethanol/water (7:3) at 25°C .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodology :
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (48–72 hr exposure, 10–100 µM range) .
- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .
Advanced Research Questions
Q. How can computational modeling predict target binding modes and guide SAR studies?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., PDB: 1M17). Prioritize pyrazole and carboxamide groups for hydrogen bonding .
- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to identify critical residues (e.g., Lys168 in EGFR) .
- QSAR models : Train on analogs (e.g., bromophenyl vs. chlorophenyl substituents) to predict logP and IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay standardization : Reproduce enzyme inhibition under identical conditions (e.g., ATP concentration, pH 7.5) to minimize variability .
- Orthogonal assays : Validate kinase inhibition via SPR (binding affinity) and Western blot (phosphorylation inhibition) .
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers (e.g., cell line-specific toxicity) .
Q. How can regioselective modifications to the pyrazole ring enhance pharmacological properties?
- Methodology :
- Positional scanning : Replace 3-methoxy with electron-withdrawing groups (e.g., CF₃) via Pd-catalyzed cross-coupling. Monitor effects on metabolic stability (human liver microsomes) .
- Steric effects : Introduce bulky substituents (e.g., tert-butyl) at the 1-methyl position to assess impact on target selectivity .
- Proteolytic stability : Incubate analogs in rat plasma (37°C, 24 hr) and quantify degradation via LC-MS .
Q. What crystallographic techniques elucidate conformational flexibility in solution vs. solid state?
- Methodology :
- SC-XRD : Compare crystal structures of analogs (e.g., bromo vs. fluoro derivatives) to identify torsional constraints in the piperidine ring .
- NMR relaxation : Measure T₁/T₂ times in DMSO-d₆ to assess rotational freedom of the carboxamide group .
- DFT calculations : Optimize gas-phase geometry (B3LYP/6-31G*) and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
